SB-399885 hydrochloride
Description
Properties
IUPAC Name |
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCEBCFUSXSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402713-81-9 | |
| Record name | Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402713-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 402713-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nucleophilic Aromatic Substitution of 3-Chloro-4-methoxybenzenesulfonyl Chloride
The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride, a commercially available intermediate. Piperazine undergoes nucleophilic displacement of the chloride under microwave-assisted conditions (140°C, 5 hours) in acetonitrile, yielding 3-piperazinyl-4-methoxybenzenesulfonyl chloride. Key considerations include:
- Solvent Selection : Acetonitrile facilitates polar aprotic conditions, enhancing nucleophilicity.
- Stoichiometry : A 4:1 molar ratio of piperazine to sulfonyl chloride ensures complete substitution while minimizing di-alkylation.
- Purification : Column chromatography (CH₂Cl₂/MeOH, 9:1.5 v/v) isolates the product with >95% purity.
Alternative Pathway: Buchwald-Hartwig Amination
For substrates lacking activated leaving groups, a palladium-catalyzed coupling is employed. Using 3-bromo-4-methoxybenzenesulfonyl chloride, piperazine reacts under catalytic Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C. This method achieves 85–90% yield, circumventing harsh substitution conditions.
Sulfonamide Bond Formation with 3,5-Dichloro-2-methoxyaniline
Coupling via Hafnium Tetrachloride Catalysis
Adapting methodologies from N-tert-butyl benzenesulfonamide synthesis, 3-piperazinyl-4-methoxybenzenesulfonyl chloride reacts with 3,5-dichloro-2-methoxyaniline in N-methylpyrrolidone (NMP) at 150°C. Hafnium tetrachloride (3 wt%) catalyzes the reaction, monitored by HPLC (mobile phase: MeOH/H₂O 70:30, λ = 254 nm). Key advantages include:
Phosphazene Base-Mediated Coupling
In a parallel approach, sulfonyl chloride and aniline are coupled using phosphazene base P1-t-Bu-tris(tetramethylene) (BTPP) in dichloromethane. This method, conducted at room temperature, avoids thermal degradation of sensitive substrates.
Hydrochloride Salt Formation
The free base is treated with 1 M HCl in methanol, precipitating the hydrochloride salt. Crystallization from methanol/diethyl ether yields pure product, as validated by:
- Melting Point : 212–215°C (cf. analogous structures in).
- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm, piperazine signals at δ 3.5–3.7 ppm.
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions: SB 399885 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemical Profile
- Molecular Formula : CHClNOS
- Molecular Weight : 482.81 g/mol
- CAS Number : 402713-81-9
5-HT6 Receptor Antagonism
The compound exhibits significant antagonistic activity against the 5-HT6 receptor, which is implicated in various central nervous system (CNS) disorders. Its affinity for the 5-HT6 receptor has been quantified with a pKi value of 9.1, indicating a strong binding capability . The compound demonstrates over 300-fold selectivity for the 5-HT6 receptor compared to other serotonin receptors and dopaminergic receptors, making it a promising candidate for therapeutic interventions in CNS disorders such as schizophrenia and depression .
Anti-convulsant Properties
In preclinical studies, this compound has shown anti-convulsant effects in the Maximal Electroshock Seizure Threshold (MEST) test. This suggests potential applications in treating epilepsy and other seizure-related disorders . The pharmacological profile indicates that it combines high oral bioavailability with enhanced CNS penetration, which is advantageous for therapeutic use .
CNS Disorders
Research has indicated that compounds with similar structures to N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide can be effective in managing symptoms of CNS disorders. A study published in the British Journal of Pharmacology highlighted the importance of targeting the 5-HT6 receptor in developing new treatments for conditions such as Alzheimer's disease and obesity .
Comparative Studies
Comparative studies have evaluated this compound against other sulfonamide derivatives. For example, it was found to be more effective than structurally related compounds like N-(2,3,5-trichlorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide, which exhibited pro-convulsant effects . This underscores the potential of N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide as a safer alternative for CNS-related therapies.
Summary of Research Applications
| Application Area | Details |
|---|---|
| CNS Disorders | Effective as a 5-HT6 receptor antagonist; potential treatment for schizophrenia and depression. |
| Anti-convulsant Effects | Demonstrated efficacy in MEST test; potential application in epilepsy treatment. |
| Comparative Efficacy | More effective than similar compounds with pro-convulsant effects; advantageous pharmacological profile. |
Mechanism of Action
SB 399885 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is involved in the regulation of neurotransmitter release, including dopamine, norepinephrine, and acetylcholine. By blocking the 5-HT6 receptor, SB 399885 hydrochloride modulates the release of these neurotransmitters, leading to its cognitive-enhancing, antidepressant, and anxiolytic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(3,5-Dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride
- Synonyms: SB-399885 HCl
- CAS : 402713-81-9
- Molecular Formula : C₁₈H₂₂Cl₃N₃O₄S
- Molar Mass : 482.81 g/mol
- Solubility : Water-soluble (15 mg/mL, clear solution)
- Appearance : Powder, stored at room temperature
This compound features a benzenesulfonamide core substituted with a piperazine ring, methoxy groups, and a dichlorophenyl moiety.
Structural and Functional Comparison with Similar Compounds
Dichlorophenyl-Containing Analogs
Compounds with dichlorophenyl groups are common in agrochemicals and pharmaceuticals. Key comparisons include:
Structural Insights :
Piperazine-Containing Derivatives
Piperazine rings enhance molecular interactions with biological targets. Notable analogs include:
Functional Insights :
- The target’s piperazine is directly fused to the sulfonamide core , whereas impurities like MM0421.07 and MM0421.09 feature simpler piperazine-phenyl linkages. This structural complexity may enhance receptor selectivity.
Sulfonamide-Based Compounds
Sulfonamides are prevalent in both drugs and agrochemicals. Comparisons include:
Key Differences :
- The target’s piperazine and dichlorophenyl groups contrast with diflufenican’s fluorinated aromatic system. Piperazine may facilitate interactions with amine-binding pockets in biological targets.
Biological Activity
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride, often referred to as a sulfonamide compound, has garnered attention for its significant biological activities, particularly as a selective antagonist of the 5-HT6 receptor. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's chemical structure is represented by the formula , with a molecular weight of approximately 482.81 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂Cl₃N₃O₄S |
| Molecular Weight | 482.81 g/mol |
| CAS Number | 402713-81-9 |
| Solubility | Soluble in organic solvents |
5-HT6 Receptor Antagonism
The primary mechanism of action for N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride is its role as a 5-HT6 receptor antagonist . The compound exhibits a high affinity for the 5-HT6 receptor with a pKi value of 9.1, indicating potent binding capabilities. Notably, it shows over 300-fold selectivity for the 5-HT6 receptor compared to other serotonin receptor subtypes and dopaminergic receptors . This selectivity is crucial for minimizing side effects associated with broader receptor interactions.
Anti-convulsant Properties
In pharmacological testing, this compound demonstrated significant anti-convulsant effects in the Maximal Electroshock Seizure Threshold (MEST) test. The results indicated that it effectively raised the seizure threshold, contrasting with other compounds that exhibited pro-convulsant effects . This property suggests potential therapeutic applications in epilepsy and related disorders.
Central Nervous System (CNS) Penetration
The compound is characterized by high oral bioavailability and enhanced CNS penetration compared to structurally similar compounds. This characteristic is vital for drugs targeting neurological conditions, as effective CNS delivery can improve therapeutic outcomes .
Efficacy in Animal Models
Research has shown that N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride exhibits anti-convulsant activity in various animal models. For instance, studies conducted by Upton et al. demonstrated that the compound significantly increased the MEST threshold in rodents, indicating its potential as an anticonvulsant agent .
Comparative Studies
In comparative pharmacological studies, this compound was evaluated alongside other sulfonamide derivatives. It consistently outperformed several analogs in terms of selectivity for the 5-HT6 receptor and anti-convulsant efficacy. Such comparative analyses highlight its unique profile and potential advantages in clinical applications .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide hydrochloride, and how can impurities be minimized?
- Methodology :
- Use stepwise coupling of the piperazine and sulfonamide moieties under anhydrous conditions to avoid hydrolysis.
- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to track intermediate formation .
- Purify via recrystallization in ethanol/water mixtures to remove unreacted starting materials (e.g., 3,5-dichloro-2-methoxyaniline) and byproducts like 1-(3-chlorophenyl)piperazine hydrochloride .
- Key Data :
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Chlorinated Byproducts | Incomplete substitution | Use excess piperazine (1.5 eq.) |
| Sulfonamide Hydrolysis | Moisture exposure | Maintain inert atmosphere (N₂/Ar) |
Q. How should researchers characterize this compound’s structural integrity and purity for reproducibility?
- Methodology :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 2- and 4-positions, piperazine integration) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 504.3 for C₁₉H₂₁Cl₂N₃O₄S) .
- Purity Analysis :
- HPLC : ≥98% purity with a C18 column, 0.1% TFA in H₂O/MeCN gradient .
- Elemental Analysis : Match calculated vs. observed C, H, N, S, Cl content (±0.3%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from structurally similar piperazine derivatives .
- Store in airtight containers at 2–8°C to prevent degradation .
- Dispose of waste via certified hazardous waste services, adhering to OSHA and GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Comparative Dose-Response Studies : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts .
- Metabolite Screening : Use LC-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that may explain variability .
- Example Conflict : Discrepancies in IC₅₀ values may arise from differences in membrane permeability; validate with logP calculations (predicted logP = 2.8) .
Q. What strategies optimize the sulfonamide group’s reactivity for targeted modifications (e.g., fluorophore conjugation)?
- Methodology :
- Protection/Deprotection : Temporarily protect the piperazine nitrogen with Boc (tert-butoxycarbonyl) to avoid side reactions during sulfonamide activation .
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach probes to the sulfonamide’s aromatic ring .
- Key Data :
| Modification Site | Reaction Yield (%) | Purification Method |
|---|---|---|
| Sulfonamide -NH | 65–70 | Size-exclusion chromatography |
| Piperazine -NH | <10 (unprotected) | Not recommended |
Q. How can computational modeling guide the design of derivatives with improved selectivity for kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ or JAK2 kinases) .
- QSAR (Quantitative Structure-Activity Relationship) : Corporate substituent effects (e.g., chloro vs. methoxy groups) on inhibitory potency .
- Example Insight :
- 3,5-Dichloro substitution enhances hydrophobic binding but reduces solubility; balance with polar groups (e.g., morpholine) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in DMSO vs. aqueous buffers?
- Methodology :
- Dynamic Light Scattering (DLS) : Check for aggregation in PBS (pH 7.4) at 25°C, which may falsely suggest insolubility .
- Standardized Protocols : Pre-warm DMSO to 37°C and sonicate for 10 min to ensure complete dissolution before dilution .
- Key Data :
| Solvent | Solubility (mg/mL) | Observation |
|---|---|---|
| DMSO | 50 | Clear solution |
| PBS | 0.2 | Turbid (aggregates) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
